Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes two phenyl rings connected by a sulfonyl group and substituted with alpha-diethylaminopropoxy groups. This structural configuration imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone typically involves the reaction of 4-(alpha-diethylaminopropoxy)phenyl derivatives with a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
4-(alpha-diethylaminopropoxy)phenyl derivative+sulfonyl chloride→Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the alpha-diethylaminopropoxy groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4-aminophenoxy)phenyl) sulfone: Known for its use in polymer synthesis and as a curing agent for epoxy resins.
Bis(4-(3-aminophenoxy)phenyl) sulfone: Utilized in the production of high-performance polymers and as a monomer in copolymer synthesis.
Uniqueness
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of alpha-diethylaminopropoxy groups enhances its solubility and reactivity compared to other sulfones. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
63980-03-0 |
---|---|
Molecular Formula |
C26H40N2O4S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
1-[4-[4-[1-(diethylamino)propoxy]phenyl]sulfonylphenoxy]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C26H40N2O4S/c1-7-25(27(9-3)10-4)31-21-13-17-23(18-14-21)33(29,30)24-19-15-22(16-20-24)32-26(8-2)28(11-5)12-6/h13-20,25-26H,7-12H2,1-6H3 |
InChI Key |
UFCJHHFRDMVQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N(CC)CC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.